molecular formula C9H16O4 B14366456 3-[(Oxan-2-yl)oxy]oxolan-2-ol CAS No. 91842-22-7

3-[(Oxan-2-yl)oxy]oxolan-2-ol

Katalognummer: B14366456
CAS-Nummer: 91842-22-7
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: QDQOIMGYFHBLIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Oxan-2-yl)oxy]oxolan-2-ol is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol It is a derivative of oxane and oxolane, featuring a unique structure that includes both oxane and oxolane rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxan-2-yl)oxy]oxolan-2-ol typically involves the reaction of oxane derivatives with oxolane derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between oxane and oxolane, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Oxan-2-yl)oxy]oxolan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-[(Oxan-2-yl)oxy]oxolan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(Oxan-2-yl)oxy]oxolan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Oxan-2-yl)oxy]oxolan-2-ol is unique due to its combination of oxane and oxolane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

91842-22-7

Molekularformel

C9H16O4

Molekulargewicht

188.22 g/mol

IUPAC-Name

3-(oxan-2-yloxy)oxolan-2-ol

InChI

InChI=1S/C9H16O4/c10-9-7(4-6-12-9)13-8-3-1-2-5-11-8/h7-10H,1-6H2

InChI-Schlüssel

QDQOIMGYFHBLIK-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OC2CCOC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.